Ethynyl Estradiol 3-Acetate
Overview
Description
Ethynyl Estradiol 3-Acetate is a synthetic estrogenic compound derived from estradiol, a natural estrogen hormone. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. The compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .
Mechanism of Action
Target of Action
Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .
Mode of Action
This compound, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .
Biochemical Pathways
The first enzyme in the metabolic pathway of this compound is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .
Pharmacokinetics
Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .
Result of Action
The binding of this compound to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of this compound in wastewater, thereby controlling its emissions into the environment .
Biochemical Analysis
Biochemical Properties
Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol 3-Acetate is synthesized through a series of chemical reactions starting from estradiolCommon reagents used in these reactions include acetylene gas for the ethynylation and acetic anhydride for the acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Ethynyl Estradiol 3-Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Employed in research on estrogen receptor signaling and hormone regulation.
Medicine: Integral in the development of oral contraceptives and hormone replacement therapies.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control .
Comparison with Similar Compounds
Ethynyl Estradiol 3-Acetate is compared with other synthetic estrogens such as:
Ethinylestradiol: Similar in structure but lacks the acetate group, leading to different pharmacokinetic properties.
Mestranol: A prodrug of ethinylestradiol, converted to the active form in the body.
Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy but with different pharmacokinetics .
This compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in oral contraceptives and hormone replacement therapies .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONTIANOSNSAH-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628371 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-47-5 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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